molecular formula C8H5BrClN B2390106 5-bromo-4-chloro-1H-indole CAS No. 217656-69-4

5-bromo-4-chloro-1H-indole

Cat. No.: B2390106
CAS No.: 217656-69-4
M. Wt: 230.49
InChI Key: JMHJTELEAIHBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-1H-indole is a halogenated indole derivative, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities.

Mechanism of Action

Target of Action

5-Bromo-4-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of changes.

Biochemical Pathways

Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and chlorine under controlled conditions. For instance, indole can be brominated using bromine in acetic acid, followed by chlorination with chlorine gas or a chlorinating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry approaches can make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine, chlorine, and other electrophiles in the presence of catalysts.

    Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

5-bromo-4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHJTELEAIHBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.